

# 5-Bromo-4-chloro-2-nitrophenol chemical properties

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## Compound of Interest

Compound Name: 5-Bromo-4-chloro-2-nitrophenol

Cat. No.: B1374768

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An In-Depth Technical Guide to **5-Bromo-4-chloro-2-nitrophenol**

## Introduction

**5-Bromo-4-chloro-2-nitrophenol** is a halogenated and nitrated phenolic compound. As a trifunctionalized benzene derivative, it possesses a unique electronic and steric profile that makes it a valuable intermediate in advanced organic synthesis. The presence of three distinct functional groups—hydroxyl, nitro, and two different halogens—on the aromatic scaffold offers multiple sites for chemical modification. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties, reactivity, and safety considerations for this compound, grounding its utility as a versatile building block in the synthesis of complex molecular architectures.

## Chemical Identity and Physicochemical Properties

**5-Bromo-4-chloro-2-nitrophenol** is identified by the CAS Registry Number 855400-82-7.<sup>[1][2]</sup> The strategic placement of electron-withdrawing groups (nitro, chloro, bromo) significantly influences the molecule's properties, most notably the acidity of the phenolic proton and the reactivity of the aromatic ring.

## Structural and Molecular Data

The core structure consists of a phenol ring substituted at positions 2, 4, and 5. The IUPAC name for this compound is **5-bromo-4-chloro-2-nitrophenol**.<sup>[1]</sup>

Caption: 2D Structure of **5-Bromo-4-chloro-2-nitrophenol**.

## Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of the compound.

Property	Value	Source
CAS Number	855400-82-7	[1]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrClNO <sub>3</sub>	[1][3]
Molecular Weight	252.45 g/mol	[1]
Appearance	Solid	[3]
Purity	Typically ≥97%	[3]
Monoisotopic Mass	250.89848 Da	[1]
XLogP3	3.3	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	4	[1]
Rotatable Bond Count	1	[1]
InChIKey	AVVBQIWUGVFBGR-UHFFFAOYSA-N	[1][3]

## Synthesis and Reactivity

While specific, detailed synthetic procedures for **5-Bromo-4-chloro-2-nitrophenol** are not extensively published in peer-reviewed journals, its structure allows for a logical retrosynthetic analysis based on established aromatic substitution reactions.

## Plausible Synthetic Pathway

A likely synthetic route involves the sequential halogenation and nitration of a simpler phenol derivative. The directing effects of the substituents are paramount in determining the reaction

sequence. The hydroxyl group is a powerful ortho-, para-director, while halogens are deactivating but also ortho-, para-directing. The nitro group is a strong deactivator and meta-director.

A plausible synthesis could start from 4-chlorophenol.

- **Bromination:** Electrophilic bromination of 4-chlorophenol would likely occur at the positions ortho to the hydroxyl group (positions 2 and 6). Due to sterics and electronics, substitution at C2 is favored.
- **Nitration:** Subsequent nitration with a mixture of nitric and sulfuric acid would introduce the nitro group. The powerful ortho-directing hydroxyl group would direct the incoming electrophile ( $\text{NO}_2^+$ ) to the remaining ortho position (C2), displacing the proton. The chloro and bromo substituents would also favor this position.

Caption: Plausible synthetic workflow for **5-Bromo-4-chloro-2-nitrophenol**.

## Reactivity Profile

The reactivity of **5-Bromo-4-chloro-2-nitrophenol** is governed by its functional groups:

- **Phenolic Hydroxyl Group:** The acidic proton can be deprotonated by a base to form a phenoxide, which can act as a nucleophile in reactions like Williamson ether synthesis. The strong electron-withdrawing nature of the nitro and halogen groups significantly increases the acidity of this proton compared to phenol itself.
- **Aromatic Ring:** The ring is highly electron-deficient due to the three withdrawing groups, making it deactivated towards further electrophilic substitution. However, it is activated for nucleophilic aromatic substitution ( $\text{S}_\text{N}\text{Ar}$ ), particularly at the positions activated by the nitro group (C4-Cl and C5-Br).
- **Nitro Group:** The nitro group can be reduced to an amine ( $\text{NH}_2$ ) using various reducing agents (e.g.,  $\text{SnCl}_2/\text{HCl}$ ,  $\text{H}_2/\text{Pd-C}$ ). This transformation is fundamental in drug development, as it introduces a key basic functional group, opening pathways to amides, sulfonamides, and other derivatives.

## Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of **5-Bromo-4-chloro-2-nitrophenol**. While a dedicated public spectrum for this specific molecule is not available, its features can be reliably predicted based on its structure and data from analogous compounds.

- $^1\text{H}$  NMR: The spectrum is expected to show two signals in the aromatic region (typically  $\delta$  7.0-8.5 ppm). These signals would correspond to the two remaining protons on the ring. Due to the substitution pattern, they would appear as singlets or very narrowly split doublets (long-range coupling). The proton at C6 will likely be downfield due to the deshielding effects of the adjacent nitro group, while the proton at C3 will be further upfield.
- $^{13}\text{C}$  NMR: The spectrum should display six distinct signals for the aromatic carbons, as there is no molecular symmetry. The carbon bearing the hydroxyl group (C1) would appear around  $\delta$  150-155 ppm, while the carbon attached to the nitro group (C2) would also be significantly downfield.
- Infrared (IR) Spectroscopy: Key vibrational bands are expected. A broad absorption band around  $3200\text{-}3500\text{ cm}^{-1}$  corresponds to the O-H stretch of the phenol.[4] Sharp peaks around  $1520\text{-}1560\text{ cm}^{-1}$  (asymmetric) and  $1340\text{-}1380\text{ cm}^{-1}$  (symmetric) are characteristic of the N-O stretching of the nitro group.[4] Aromatic C=C stretching bands will appear in the  $1450\text{-}1600\text{ cm}^{-1}$  region.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak cluster. Due to the presence of one bromine atom (isotopes  $^{79}\text{Br}$  and  $^{81}\text{Br}$  in  $\sim 1:1$  ratio) and one chlorine atom (isotopes  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in  $\sim 3:1$  ratio), the molecular ion will appear as a group of peaks (M, M+2, M+4, M+6) with a distinctive intensity pattern, which is a powerful tool for confirming the elemental composition.

## Applications in Research and Drug Development

Substituted phenols, particularly those containing halogens and nitro groups, are foundational intermediates in medicinal chemistry.[5] **5-Bromo-4-chloro-2-nitrophenol** serves as a versatile scaffold for building more complex and biologically active molecules.

- Pharmaceutical Intermediates: The primary application lies in its role as a starting material for active pharmaceutical ingredients (APIs). The nitro group can be reduced to an amine, which is a common handle for introducing diversity through amide bond formation or other

coupling reactions. The halogens can be displaced via nucleophilic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new C-C or C-N bonds.

- **Agrochemicals and Dyes:** Similar to other nitrophenols, this compound can serve as a precursor in the synthesis of pesticides, herbicides, and specialized dyes.<sup>[6]</sup> The chromophoric properties of the nitrophenol system are often exploited in the development of colorants.
- **Material Science:** The functional groups present allow for its incorporation into polymers or other advanced materials where specific electronic or recognition properties are desired.

The strategic placement of the functional groups allows for regioselective transformations, enabling chemists to build molecular complexity in a controlled manner, which is a critical aspect of modern drug discovery.<sup>[5]</sup>

## Safety, Handling, and Storage

As a substituted nitrophenol, **5-Bromo-4-chloro-2-nitrophenol** must be handled with appropriate caution. The following information is synthesized from available Safety Data Sheets (SDS) for this and structurally related chemicals.<sup>[7][8][9]</sup>

## Hazard Identification

- **Acute Toxicity:** Harmful if swallowed, in contact with skin, or if inhaled.<sup>[8][9]</sup>
- **Irritation:** Causes skin and serious eye irritation.<sup>[7]</sup> May cause respiratory irritation.<sup>[7]</sup>
- **Organ Toxicity:** May cause damage to organs through prolonged or repeated exposure.

## Recommended Handling and Personal Protective Equipment (PPE)

- **Ventilation:** Use only outdoors or in a well-ventilated area, preferably in a chemical fume hood.<sup>[7]</sup>
- **Eye/Face Protection:** Wear chemical safety goggles or a face shield.<sup>[10]</sup>

- Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[7]
- Respiratory Protection: If dusts are generated, use a NIOSH/MSHA-approved respirator.[10]

## Storage and Disposal

- Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[7][10] Store locked up.[9]
- Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[7][10]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9]

## Conclusion

**5-Bromo-4-chloro-2-nitrophenol** is a highly functionalized chemical intermediate with significant potential for applications in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its unique combination of a reactive phenolic hydroxyl group, a reducible nitro group, and two distinct halogen atoms provides a rich platform for molecular elaboration. Understanding its physicochemical properties, reactivity profile, and spectroscopic signatures is key to leveraging its synthetic utility. Adherence to strict safety and handling protocols is mandatory to ensure the well-being of researchers working with this compound.

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